(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
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Overview
Description
The compound (1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[132212,801,602,14012,20]icosa-8(20),9,11-trien-11-ol is a complex organic molecule characterized by its unique structural features, including multiple chiral centers, a cyclopropyl group, and a hexacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the hexacyclic core, introduction of the cyclopropyl group, and incorporation of deuterium atoms. The synthetic route typically begins with the construction of the hexacyclic framework through a series of cyclization reactions. The cyclopropyl group is then introduced via a cyclopropanation reaction, and deuterium atoms are incorporated using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions. Additionally, the use of deuterated reagents on an industrial scale would necessitate careful consideration of cost and availability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its deuterium-labeled structure allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It may exhibit biological activity against specific targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the structure can influence the rate of chemical reactions, leading to altered biological activity. The compound may bind to its target through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the nature of the target and the specific functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
- This compound
Uniqueness
This compound is unique due to its multiple chiral centers, deuterium labeling, and hexacyclic framework
Properties
Molecular Formula |
C29H41NO4 |
---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20?,21-,24-,26+,27-,28+,29?/m1/s1/i6D2,16D2/t17?,20?,21-,24-,26+,27-,28+,29? |
InChI Key |
RMRJXGBAOAMLHD-HWQARHPGSA-N |
Isomeric SMILES |
[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5C6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)CC6[C@@](C)(C(C)(C)C)O)OC)[2H] |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
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